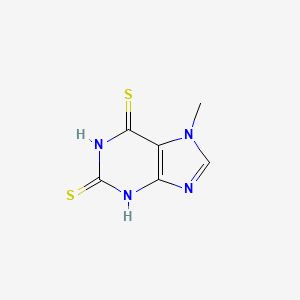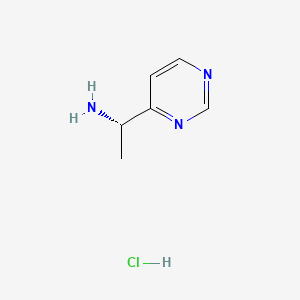
7-methyl-3H-purine-2,6-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3H-purine-2,6-dithione is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of two sulfur atoms at positions 2 and 6 of the purine ring, and a methyl group at position 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H-purine-2,6-dithione typically involves the reaction of 7-methylxanthine with sulfurizing agents. One common method includes the use of phosphorus pentasulfide (P2S5) in an organic solvent such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dithione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-3H-purine-2,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Methyl-3H-purine-2,6-dithione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-methyl-3H-purine-2,6-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect cellular pathways related to apoptosis, cell cycle regulation, and signal transduction, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Xanthine: A structurally related compound with oxygen atoms at positions 2 and 6 instead of sulfur.
Theobromine: A dimethyl derivative of xanthine with methyl groups at positions 3 and 7.
Caffeine: A trimethyl derivative of xanthine with methyl groups at positions 1, 3, and 7
Comparison: 7-Methyl-3H-purine-2,6-dithione is unique due to the presence of sulfur atoms, which impart different chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for specific applications where sulfur chemistry is advantageous .
Propiedades
Número CAS |
33403-02-0 |
|---|---|
Fórmula molecular |
C6H6N4S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
7-methyl-3H-purine-2,6-dithione |
InChI |
InChI=1S/C6H6N4S2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) |
Clave InChI |
MWEDJKCABUZJTR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=S)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)

![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)

![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
